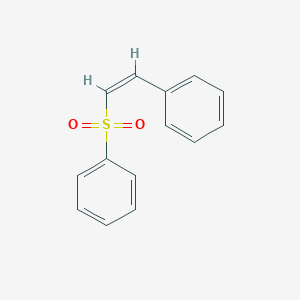

Phenyl styryl sulfone

Übersicht

Beschreibung

Phenyl styryl sulfones are a class of organic compounds characterized by the presence of a phenyl group attached to a vinyl sulfone moiety. These compounds are of interest due to their utility in various chemical reactions and potential applications in material science.

Synthesis Analysis

The synthesis of phenyl styryl sulfones can be achieved through different methodologies. One approach involves the oxidative addition of Pd^0 to Ar-SO2R bonds, leading to the formation of styryl sulfoxides and sulfones. This process is a variant of the Mizoroki-Heck reaction, which is reported for thio derivatives such as phenyl vinyl sulfones and sulfoxides. The reaction is catalyzed by palladium acetate and can be facilitated by using catalytic amounts of Pd in the presence of silver carbonate . Another synthetic route is the Knoevenagel condensation of Z-styryl-sulfonylacetic acid with araldehydes, which has been used to prepare E, Z-bis(styryl) sulfones . Additionally, the condensation of 2-phenylethanesulfonylacetic acid with araldehydes followed by dehydrogenation can yield E,E-bis(styryl) sulfones .

Molecular Structure Analysis

The molecular structure of phenyl styryl sulfones has been studied using various techniques, including X-ray diffraction. For instance, the crystal structure of a bromohydrin derivative of trans-β-styryl p-tolyl sulfoxide has been determined, revealing a hexagonal space group and specific bond lengths and angles that contribute to the molecule's stability and reactivity .

Chemical Reactions Analysis

Phenyl styryl sulfones participate in a variety of chemical reactions. They can act as acceptors in Heck-type reactions, transferring the aryl group to alkyl acrylates to form cinnamic esters . They are also involved in nucleophilic [3 + 2] cycloadditions, where allenyl sulfones can rearrange to give isomeric 3-pyrrolines . Furthermore, phenyl styryl sulfones can undergo selective catalytic meta sulfonation in the presence of (arene)ruthenium(II) complexes, demonstrating atypical regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl styryl sulfones are influenced by their molecular structure. They exhibit good solubility in common aprotic solvents and have high thermal stability, as indicated by the high desulfonation temperature of sulfonated polyimides derived from phenyl sulfone-based monomers . The mass spectra of styryl sulfoxides and sulfones show a variety of rearrangement reactions, which provide insights into their stability and reactivity under different conditions . Additionally, highly sulfonated poly(phenylene sulfide) derivatives of phenyl styryl sulfones demonstrate excellent thermal stability and high conductivity, making them suitable for applications as thermostable proton-conducting polymers10.

Wissenschaftliche Forschungsanwendungen

1. Neuroprotective Agents in Parkinson’s Disease Research

- Application : Phenyl styryl sulfone compounds have been designed and synthesized as Caffeic Acid Phenethyl Ester (CAPE) derivatives, which showed a multi-target neuroprotective effect, including antioxidative and anti-neuroinflammatory properties .

- Method : The anti-Parkinson’s disease (PD) activity of these compounds was screened by the cell viability test and the NO inhibition test in vitro . In a MPTP-induced mouse model of PD, the biological activity of these compounds was validated through suppressing dopamine neurotoxicity, microglial activation, and astrocytes activation .

- Results : The results revealed that these compounds could significantly inhibit MPTP/MPP±induced p38 mitogen-activated protein kinase (MAPK) activation in both in vitro and in vivo PD models, thus inhibiting the NF-κB-mediated neuroinflammation-related apoptosis pathway . Simultaneously, they could promote Nrf2 nuclear transfer, and upregulate the expression of antioxidant phase II detoxification enzymes HO-1 and GCLC, and then reduce oxidative damage .

2. Proteomics Research

3. Bacterial Growth Medium

Safety And Hazards

Zukünftige Richtungen

The field of sulfone synthesis, including phenyl styryl sulfone, is seeing significant advancements. There is a focus on developing more sustainable methods of synthesis, including the use of photo- and electrochemical methods . Furthermore, the potential applications of sulfones in various fields, including as drugs, agrochemicals, or functional materials, are being explored .

Eigenschaften

IUPAC Name |

[(E)-2-(benzenesulfonyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMCCXFLTURVLK-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl styryl sulfone | |

CAS RN |

16212-06-9, 5418-11-1 | |

| Record name | (E)-(2-Phenylethenyl)sulphonylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl styryl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl styryl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl trans-Styryl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

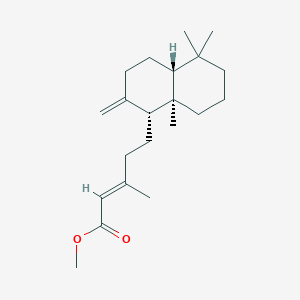

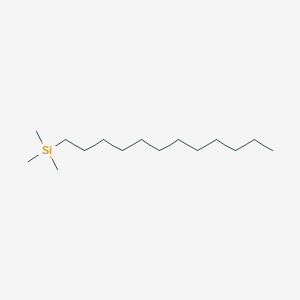

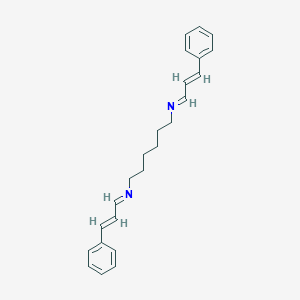

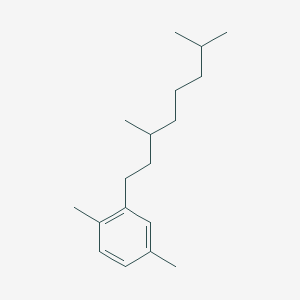

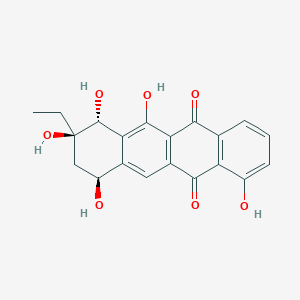

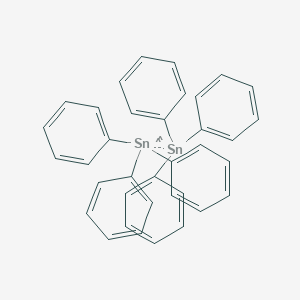

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.